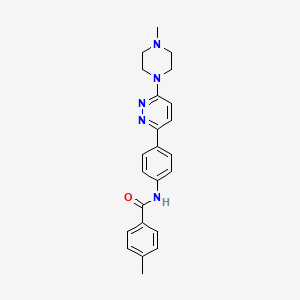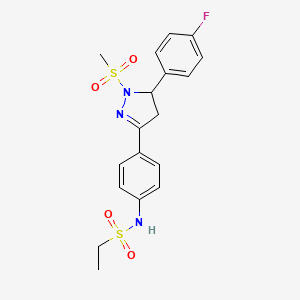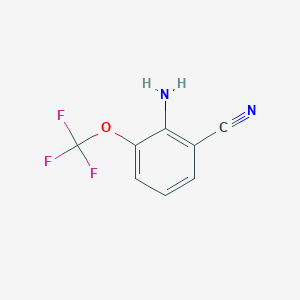
3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthetic Methods and Characterization
- A study by Bhaskar et al. (2019) details the synthesis of a related compound through a 'one-pot' reductive cyclization process, showcasing the compound's structure based on various spectroscopic analyses. This approach highlights the versatility of synthetic strategies applicable to derivatives of benzamide compounds for potential scientific research applications (Bhaskar et al., 2019).
Potential Applications in Medicinal Chemistry
- Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from related structures, demonstrating their photophysical properties and potential as blue-emitting fluorophores. This suggests applications in developing fluorescent markers for biomedical research (Padalkar et al., 2015).
Applications in Material Science and Corrosion Inhibition
- Prashanth et al. (2021) explored the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. This study underscores the potential of benzamide and imidazole derivatives in materials science, particularly in protecting metals against corrosion (Prashanth et al., 2021).
Applications in Drug Discovery and Molecular Docking
- Kumaraswamy et al. (2021) designed and synthesized a series of benzimidazoles containing 1,2,3-triazoles, evaluating their anticancer and antioxidant activities. This reflects the broad spectrum of biomedical applications for related compounds, including drug discovery and therapeutic agent development (Kumaraswamy et al., 2021).
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-29-20-11-8-17(14-21(20)30-5-2)22(27)24-12-13-31-23-25-15-19(26-23)16-6-9-18(28-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAIHFBNURATCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)



![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)




![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)
![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)
